molecular formula C11H11NO3 B8318690 2-Ethyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylic acid

2-Ethyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylic acid

Cat. No. B8318690
M. Wt: 205.21 g/mol
InChI Key: WJLJAHHPURHZCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylic acid is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Ethyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylic acid

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

2-ethyl-3-oxo-1H-isoindole-1-carboxylic acid

InChI

InChI=1S/C11H11NO3/c1-2-12-9(11(14)15)7-5-3-4-6-8(7)10(12)13/h3-6,9H,2H2,1H3,(H,14,15)

InChI Key

WJLJAHHPURHZCG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(C2=CC=CC=C2C1=O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of ethyl 2-ethyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate (0.283 g, 1.2 mmol) in ethanol (6 ml) and water (6 ml) was treated with 2M aqueous sodium hydroxide solution (0.6 ml) and stirred at 20° C. for 1.5 hrs. Starting material was still evident at this stage so a further aliquot of 2M aqueous sodium hydroxide solution (0.8 ml) was added and stirring continued for a further 4 hrs. The mixture was evaporated to remove the ethanol and the aqueous residue was diluted with water (40 ml), washed with diethyl ether (25 ml), then acidified to pH2 using 2M aqueous hydrogen chloride, and extracted with dichloromethane (4×25 ml). The organic extracts were combined, filtered through a hydrophobic frit, and evaporated to give 2-ethyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylic acid as a white solid (0.255 g) which was used without further purification.
Name
ethyl 2-ethyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate
Quantity
0.283 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step Two

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